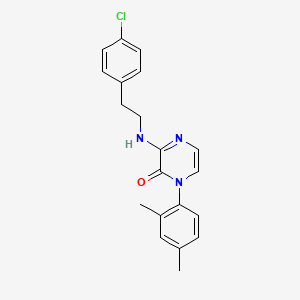

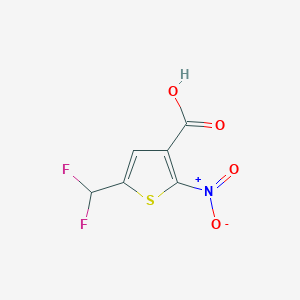

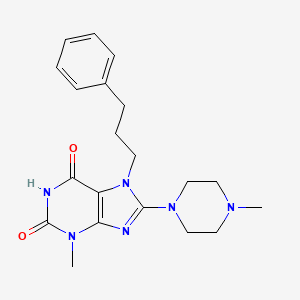

N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide, also known as BAY 73-6691, is a novel and selective inhibitor of soluble guanylate cyclase (sGC). sGC is a critical enzyme involved in the regulation of vascular tone and blood pressure. BAY 73-6691 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cardiovascular diseases.

Aplicaciones Científicas De Investigación

Metabotropic Glutamate Receptor Modulation

Research on compounds like CDPPB, which share structural similarities with N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide, highlights their role in modulating the metabotropic glutamate receptor 5 (mGluR5). Such compounds are explored for their potential in enhancing neuronal signaling and could have implications in neurodegenerative and psychiatric disorders treatment (de Paulis et al., 2006).

Serotonin Receptor Imaging

The development and application of fluorine-18-labeled antagonists for serotonin 1A receptors, as studied by Lang et al. (1999), indicate the relevance of fluoro-substituted compounds in creating effective imaging agents for neurological research. This research can aid in understanding psychiatric and neurodegenerative conditions, showcasing the importance of such compounds in developing diagnostic tools (Lang et al., 1999).

Antimicrobial and Antifungal Activities

Compounds with fluorine and methoxy groups have been evaluated for their antimicrobial and antifungal activities. Limban et al. (2011) synthesized and tested a series of thiourea derivatives for their interaction with bacterial cells, demonstrating potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Synthesis and Characterization

The synthetic methods and characterizations of similar compounds offer insight into chemical processes and structural analyses essential for developing new pharmaceuticals and research tools. Zhou et al. (2021) detailed a high-yield synthetic method for a related compound, emphasizing the significance of structural confirmation through NMR and MS spectrum analyses in drug development (Zhou et al., 2021).

Mecanismo De Acción

Target of Action

A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a , a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue .

Mode of Action

If it shares a similar mechanism with N-Methylbenzamide, it may act as an inhibitor of its target protein . Inhibition typically involves the compound binding to the active site of the enzyme, preventing the normal substrate from interacting with the enzyme and thus blocking the enzyme’s function.

Biochemical Pathways

If it acts similarly to N-Methylbenzamide, it could affect pathways involving PDE10A . PDE10A is involved in signal transduction pathways in neurons, and its inhibition can affect neuronal signaling.

Propiedades

IUPAC Name |

N-cyclopropyl-3-fluoro-4-methoxy-N-(thiophen-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2S/c1-20-15-5-2-12(8-14(15)17)16(19)18(13-3-4-13)9-11-6-7-21-10-11/h2,5-8,10,13H,3-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCWAVDXBAGCPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N(CC2=CSC=C2)C3CC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)

![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B3013929.png)

![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B3013931.png)

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013932.png)